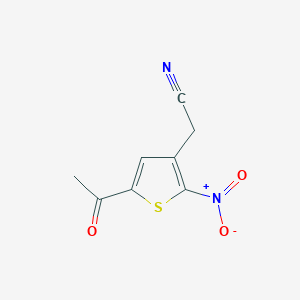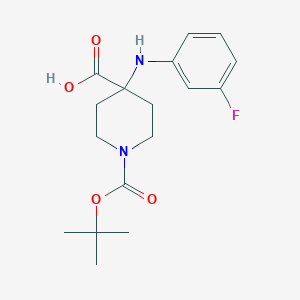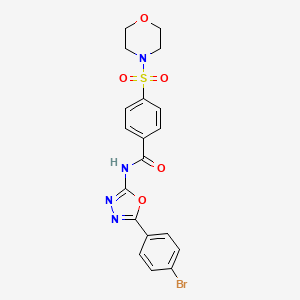
7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a chemical compound that belongs to the class of thiazepanes. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Utility of Thiophene Derivatives in Synthesis
Thiophene derivatives have been explored for their utility in synthesizing a variety of compounds. For example, the synthesis of 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives using thiophene-2-carbonyl isothiocyanate has been investigated. These compounds showed promising antitumor and antimicrobial activities, indicating the potential of thiophene derivatives in developing new pharmaceuticals (Nassar, Attallah, & Hemdan, 2018).
Antimicrobial and Antitumor Activities
Research on derivatives of thiophene, such as those involving benzothiazole and phosphoramidate groups, has demonstrated significant antimicrobial activities. These studies highlight the potential for such compounds in treating bacterial and fungal infections, with some derivatives showing promising inhibitory activities against various bacterial strains and fungi (Reddy et al., 2018).
Synthesis of Novel Heterocyclic Compounds
Further research has focused on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, aiming to develop antimicrobial agents. These studies suggest the versatility of thiophene derivatives in synthesizing compounds with potential applications in antimicrobial therapies (Darwish et al., 2014).
Anticonvulsant Agents
Compounds incorporating thiophene and thiazepane structures have also been explored for their anticonvulsant activities. A study on 9H, 10H, 3-[N- 4 methyl -2-benzamido thiophen 3-yl carbonyl amino [2-(2'-phenyl 1'- ethylenyl)] 10-(aryl) thiazolidino [4, 5-b] 1, 5 benzodiazepines demonstrated significant anticonvulsant activity, suggesting the therapeutic potential of these compounds in epilepsy treatment (Ghogare et al., 2010).
properties
IUPAC Name |
7-phenyl-4-thiophen-2-ylsulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S3/c17-21(18,15-7-4-11-20-15)16-9-8-14(19-12-10-16)13-5-2-1-3-6-13/h1-7,11,14H,8-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCUHXMUUONNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

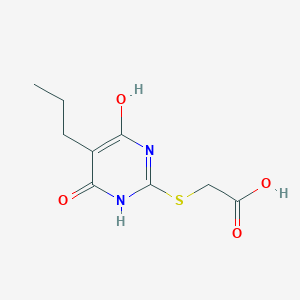
![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)
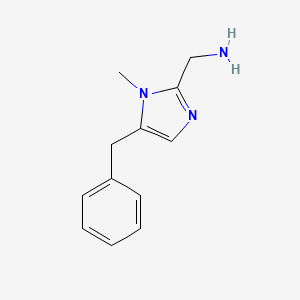


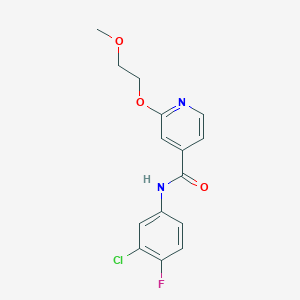
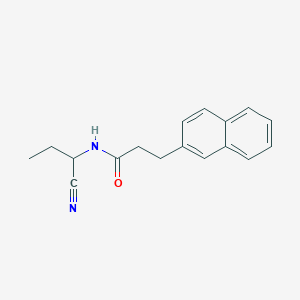


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)
